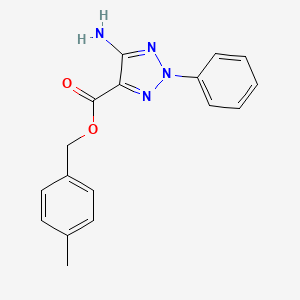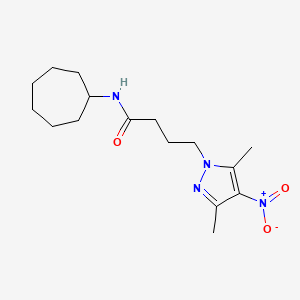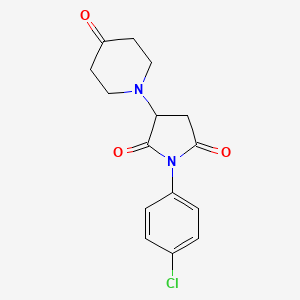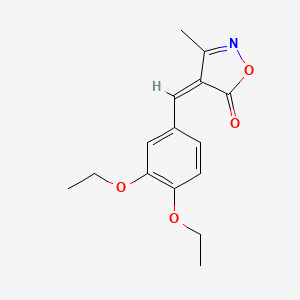![molecular formula C16H13ClF2N2O3 B14945497 Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)
Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, and a methylbenzoyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents like isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Continuous monitoring and quality control are essential to maintain the consistency of the product.
化学反応の分析
Types of Reactions
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA involves its interaction with specific molecular targets. The chlorodifluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The urea moiety may also play a role in binding to enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)CARBAMATE
- N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)THIOUREA
Uniqueness
The presence of both chlorodifluoromethoxy and methylbenzoyl groups makes it distinct from other similar compounds, offering a unique set of chemical and biological properties .
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C16H13ClF2N2O3 |
|---|---|
分子量 |
354.73 g/mol |
IUPAC名 |
N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H13ClF2N2O3/c1-10-3-2-4-11(9-10)14(22)21-15(23)20-12-5-7-13(8-6-12)24-16(17,18)19/h2-9H,1H3,(H2,20,21,22,23) |
InChIキー |
VKPOJPFJJDXECT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-3-{[2-(3-methylthiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14945415.png)
![Methyl 1-oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B14945423.png)
![Urea, N-(6,7,8,9-tetrahydrobenzo[b]benzofuran-2-yl)-N'-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B14945425.png)
![2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14945441.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14945448.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945457.png)


![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
![{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14945483.png)
![[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B14945503.png)
![cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B14945507.png)

